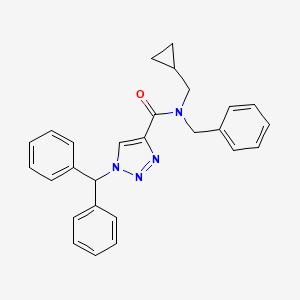
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, also known as CQH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture. CQH belongs to the class of hydrazide derivatives, which have shown promising biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-kB pathway. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been shown to induce DNA damage and inhibit cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are also inhibited by 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, leading to a reduction in inflammation. In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to inhibit the growth of weeds by interfering with their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has some limitations such as its low solubility in water, which can affect its bioavailability. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on different types of cancer cells to determine its specificity and selectivity. In agriculture, further research can be conducted to optimize the formulation and delivery of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide as a herbicide. Overall, the potential applications of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in various fields make it an exciting area of research for future studies.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide involves the reaction between 4-chlorobenzaldehyde, indole-3-carboxaldehyde, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has shown promising results as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O/c26-18-11-9-16(10-12-18)24-13-21(20-6-2-4-8-23(20)29-24)25(31)30-28-15-17-14-27-22-7-3-1-5-19(17)22/h1-15,27H,(H,30,31)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRHVSEGOJXQB-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)
![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![5-(4-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5975774.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)